molecular formula C18H16ClN3OS B2708189 (5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034533-94-1

(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2708189
M. Wt: 357.86
InChI Key: DBVADEJLCRMUJD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Analysis and Exchange Rules

  • Isomorphous Structures and Chlorine-Methyl Exchange : Research demonstrates the synthesis and structural analysis of isomorphous compounds with similar frameworks to the requested compound, obeying the chlorine-methyl (Cl-Me) exchange rule. Such studies are crucial for understanding molecular interactions and the potential for creating new compounds with desirable physical and chemical properties (Rajni Swamy et al., 2013).

Imaging Agents for Parkinson's Disease

  • Potential PET Agents : A study focused on the synthesis of a new potential PET (Positron Emission Tomography) imaging agent for the LRRK2 enzyme in Parkinson's disease, using a similar compound as a reference standard. This highlights the compound's significance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Another area of application is in the study of corrosion inhibition, where pyrazole derivatives, related to the compound , have shown effectiveness in protecting mild steel in hydrochloric acid solution. This suggests potential industrial applications in metal preservation and protection against corrosion (Yadav et al., 2015).

Antimicrobial and Anticancer Agents

  • Synthesis for Antimicrobial and Anticancer Activities : Research into the synthesis of novel quinoline derivatives, incorporating pyrazoline and pyridine analogs similar to the requested compound, has shown these to possess significant antimicrobial and anticancer activities. Such studies are foundational for developing new therapeutic agents against various diseases (Desai et al., 2016).

Safety And Hazards

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Future Directions

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I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-21-9-13(8-20-21)15-11-22(10-12-4-2-3-5-14(12)15)18(23)16-6-7-17(19)24-16/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVADEJLCRMUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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